molecular formula C19H20N4O5 B446519 5-[(3,5-dimethyl-4-nitro-1-pyrazolyl)methyl]-N-[(4-methoxyphenyl)methyl]-2-furancarboxamide

5-[(3,5-dimethyl-4-nitro-1-pyrazolyl)methyl]-N-[(4-methoxyphenyl)methyl]-2-furancarboxamide

Cat. No. B446519
M. Wt: 384.4g/mol
InChI Key: YZMHCMFLUHZCAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3,5-dimethyl-4-nitro-1-pyrazolyl)methyl]-N-[(4-methoxyphenyl)methyl]-2-furancarboxamide is a member of methoxybenzenes.

Scientific Research Applications

Annular Tautomerism

  • Study on NH-Pyrazoles: Research by Cornago et al. (2009) in the "New Journal of Chemistry" explored the structures of NH-pyrazoles, including those similar to the specified compound, by X-ray crystallography. They focused on tautomerism in solution and the solid state, revealing insights into the structural dynamics of such compounds (Cornago et al., 2009).

Cytotoxicity and Antibacterial Activity

  • Cytotoxicity of Pyrazole Derivatives: Hassan et al. (2014) synthesized and evaluated the cytotoxic activity of similar 5-aminopyrazole derivatives, providing insights into their potential as anticancer agents (Hassan, Hafez, & Osman, 2014).
  • Antibacterial Oxadiazoles: A study by Aghekyan et al. (2020) synthesized novel oxadiazoles with structures akin to the specified compound and tested their antibacterial activity, contributing to the understanding of such compounds in antimicrobial applications (Aghekyan et al., 2020).

Antidiabetic and Anti-Inflammatory Applications

  • Antidiabetic Screening: Lalpara et al. (2021) conducted research on dihydropyrimidine derivatives related to the compound , evaluating their in vitro antidiabetic activity. This study offers insights into potential therapeutic applications for diabetes (Lalpara et al., 2021).
  • Anti-Inflammatory and Analgesic Agents: Research by Abu‐Hashem et al. (2020) in "Molecules" synthesized novel compounds with structures similar to the specified chemical, showing significant anti-inflammatory and analgesic activities, suggesting potential pharmacological applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

properties

Product Name

5-[(3,5-dimethyl-4-nitro-1-pyrazolyl)methyl]-N-[(4-methoxyphenyl)methyl]-2-furancarboxamide

Molecular Formula

C19H20N4O5

Molecular Weight

384.4g/mol

IUPAC Name

5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide

InChI

InChI=1S/C19H20N4O5/c1-12-18(23(25)26)13(2)22(21-12)11-16-8-9-17(28-16)19(24)20-10-14-4-6-15(27-3)7-5-14/h4-9H,10-11H2,1-3H3,(H,20,24)

InChI Key

YZMHCMFLUHZCAB-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NCC3=CC=C(C=C3)OC)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NCC3=CC=C(C=C3)OC)C)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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